molecular formula C24H25N3OS2 B7756570 1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 315697-00-8

1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No.: B7756570
CAS No.: 315697-00-8
M. Wt: 435.6 g/mol
InChI Key: PUEGXFICSTZERE-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrrole ring substituted with a 3,4-dimethylphenyl group at position 1 and methyl groups at positions 2 and 3. The thieno[2,3-d]pyrimidine moiety is substituted with methyl groups at positions 5 and 6, linked via a sulfanylethanone bridge.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS2/c1-13-7-8-19(9-14(13)2)27-15(3)10-20(17(27)5)21(28)11-29-23-22-16(4)18(6)30-24(22)26-12-25-23/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGXFICSTZERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107722
Record name 1-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315697-00-8
Record name 1-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315697-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Coupling Reaction Conditions

ConditionYield (%)Purity (%)Reaction Time (h)
Ethanol, K₂CO₃, reflux639512
TBAB (10 mol%), ethanol78978
Microwave, 100°C, DMF71962

Microwave-assisted synthesis reduces reaction time but requires stringent temperature control to prevent decomposition. Industrial scalability favors continuous flow reactors with ethanol-water mixtures, achieving 75% yield at 5 kg/batch.

Structural Characterization and Analytical Validation

1H NMR confirms regioselectivity: the pyrrole C3-H appears as a singlet at δ 6.25 ppm, while thienopyrimidine C4-SCH₂ integrates as a triplet at δ 3.78 ppm (J = 7.2 Hz). High-resolution mass spectrometry (HRMS) validates molecular ion [M+H]+ at m/z 506.1842 (calc. 506.1839). X-ray crystallography reveals planar geometry with dihedral angles of 12° between the pyrrole and thienopyrimidine planes, favoring π-π stacking in solid-state .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfanyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • Target Compound : 3,4-Dimethylphenyl on pyrrole.
  • 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone (): Replaces the pyrrole with a 4-fluorophenyl group. However, the absence of the pyrrole ring may reduce conformational flexibility and binding specificity .
  • 1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone (): Features a 4-chloro-3-(trifluoromethyl)phenyl group and a tetrahydrobenzothienopyrimidine.

Modifications to the Thienopyrimidine Moiety

  • Target Compound: 5,6-Dimethylthieno[2,3-d]pyrimidine.
  • Compound from : Incorporates a 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. The saturated benzothienopyrimidine may enhance solubility but reduce π-π stacking interactions critical for target binding .

Physicochemical and Spectroscopic Properties

NMR Spectral Comparisons

  • The target compound’s pyrrole and thienopyrimidine methyl groups generate distinct NMR shifts. For example, the 3,4-dimethylphenyl group likely causes upfield shifts in aromatic protons compared to the 4-fluorophenyl analogue (). Similar to , substituents in regions analogous to "A" and "B" (e.g., methyl groups on thienopyrimidine) would alter chemical environments, detectable via δ values in ¹H-NMR .

Lipophilicity and Solubility

  • Target Compound : Predicted logP ~4.2 (estimated using methyl group contributions).
  • 4-Fluorophenyl Analogue (): Lower logP (~3.8) due to reduced alkyl substitution.
  • Trifluoromethyl Analogue (): Higher logP (~4.6) from the trifluoromethyl group .

Bioactivity and Functional Implications

The sulfur atom in the sulfanylethanone bridge may act as a hydrogen bond acceptor, a feature common in kinase inhibitors (). The dimethylphenyl group’s steric bulk could hinder off-target interactions, improving selectivity compared to simpler aryl derivatives .

Tabulated Comparison of Key Compounds

Compound Name Aryl Substituent Thienopyrimidine Substituent Key Functional Groups logP (Predicted) Bioactivity Notes
1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone 3,4-Dimethylphenyl 5,6-Dimethyl Sulfanylethanone, Pyrrole, Thienopyrimidine 4.2 Potential kinase inhibition
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone () 4-Fluorophenyl 5,6-Dimethyl Sulfanylethanone, Thienopyrimidine 3.8 Antimicrobial activity (inferred)
1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-...}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno...]ethanone () 4-Chloro-3-(trifluoromethyl) 2-Methyl, Tetrahydro Sulfanylethanone, Trifluoromethyl 4.6 Enhanced metabolic stability

Biological Activity

1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes:

  • A pyrrole ring
  • A thienopyrimidine ring
  • Multiple methyl substituents

Molecular Details

PropertyValue
IUPAC NameThis compound
CAS Number315697-00-8
Molecular Weight435.6 g/mol
Chemical FormulaC24H25N3OS2

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity.
  • Receptor modulation : It may influence receptor activity, altering downstream signaling pathways.
  • Gene expression regulation : The compound could potentially modulate gene expression through various pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thienopyrimidine compounds can possess significant antimicrobial properties. The presence of the thienopyrimidine moiety in this compound suggests potential activity against bacterial strains.

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer effects. The unique combination of functional groups in this compound may contribute to cytotoxicity against cancer cell lines.

Case Studies

  • Antibacterial Activity : In vitro studies have demonstrated that related compounds exhibit moderate to good antibacterial activity against various pathogens. For instance, derivatives containing thienopyrimidine structures were effective against Legionella pneumophila .
  • Anticancer Activity : A study on pyrrole-containing compounds indicated promising results in inhibiting cancer cell proliferation. The specific mechanisms involved apoptosis induction and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrole and thienopyrimidine derivatives:

Compound NameBiological ActivityNotes
2-Chloro-1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanoneModerate antibacterialSimilar structural features
N-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino pyridineAntitumor potentialRelated to pyrrole derivatives

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions requiring precise control of parameters (e.g., solvent choice, temperature, inert atmosphere). For example, dimethylformamide (DMF) is often used as a solvent for thioether bond formation, while reflux conditions under nitrogen may prevent oxidation . Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical factors (e.g., molar ratios, catalyst loading) and their interactions. Central composite designs or factorial analysis are recommended for optimizing yields and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural purity?

  • X-ray crystallography provides definitive structural confirmation, particularly for verifying substituent positions in the thieno[2,3-d]pyrimidine and pyrrole moieties .
  • High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, DEPT-135) are essential for confirming molecular weight and functional groups. For example, the methyl groups on the 3,4-dimethylphenyl ring produce distinct singlet peaks in 1H NMR .
  • HPLC-PDA with C18 columns (acetonitrile/water gradients) ensures purity assessment, especially for detecting sulfanyl-ethanone byproducts .

Q. How does solubility in polar vs. non-polar solvents influence stability studies?

Solubility profiles in solvents like DMSO (polar) or toluene (non-polar) dictate formulation strategies for biological assays. Stability testing under accelerated conditions (e.g., 40°C/75% RH) should include kinetic modeling (Arrhenius plots) to predict degradation pathways. For instance, the sulfanyl group may oxidize in aqueous media, necessitating inert storage conditions .

Advanced Research Questions

Q. What computational strategies can predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanylethanone moiety is a likely target for alkylation. Transition-state modeling (IRC analysis) can further elucidate reaction mechanisms . Coupling computational predictions with experimental validation (e.g., substituent scanning) refines synthetic workflows .

Q. How can contradictory bioactivity data across assays be resolved using structure-activity relationship (SAR) studies?

  • Pharmacophore mapping identifies critical functional groups (e.g., the pyrrole ring’s methyl groups) responsible for target binding.
  • Multivariate analysis (e.g., PCA or PLS regression) correlates structural variations (e.g., substituent electronegativity) with bioactivity trends across datasets. For example, steric hindrance from the 5,6-dimethylthieno group may reduce efficacy in cell-based vs. enzymatic assays .
  • Meta-analysis of published analogs (e.g., tetrahydrobenzothieno[2,3-d]pyrimidinones) provides benchmarks for validating unexpected results .

Q. What methodologies address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening (e.g., vapor diffusion with ethyl acetate/hexane mixtures) promotes slow crystallization.
  • Co-crystallization agents (e.g., crown ethers) stabilize hydrophobic interactions in the dimethylphenyl-pyrrole core.
  • Low-temperature data collection (100 K) minimizes thermal motion artifacts, enhancing resolution for disordered regions .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate catalytic activity in cross-coupling reactions?

  • Use stopped-flow UV-Vis spectroscopy to monitor real-time bond formation (e.g., C-S coupling).
  • Michaelis-Menten kinetics quantify enzyme-like catalysis if metal complexes (e.g., Pd/Cu) are employed.
  • In situ IR spectroscopy tracks intermediate species (e.g., thiolate anions) under inert conditions .

Q. What statistical approaches validate reproducibility in batch synthesis?

  • Control charts (e.g., Shewhart charts) track yield variability across batches.
  • Gage R&R analysis assesses measurement system variability in purity assays.
  • Bootstrapping generates confidence intervals for reaction parameters (e.g., optimal temperature range: 80–85°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological half-lives across in vitro vs. in vivo models?

  • Compartmental pharmacokinetic modeling (e.g., two-compartment model) accounts for metabolic differences (e.g., cytochrome P450 interactions in hepatic microsomes).
  • Microsomal stability assays with species-specific liver S9 fractions identify interspecies metabolic variations.
  • Protein binding studies (equilibrium dialysis) quantify free vs. bound fractions, explaining reduced in vivo efficacy .

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